3-Phenylisoquinoline-4-carbonitrile

Catalog No.
S3353090
CAS No.
170306-35-1
M.F
C16H10N2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylisoquinoline-4-carbonitrile

CAS Number

170306-35-1

Product Name

3-Phenylisoquinoline-4-carbonitrile

IUPAC Name

3-phenylisoquinoline-4-carbonitrile

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H

InChI Key

OQIJUTBMIJZXBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N

3-Phenylisoquinoline-4-carbonitrile is a heterocyclic compound characterized by its isoquinoline structure, which features a phenyl group at the 3-position and a cyano group at the 4-position. This compound belongs to a class of nitrogen-containing organic compounds known for their diverse chemical properties and biological activities. The molecular formula of 3-Phenylisoquinoline-4-carbonitrile is C13H9N2C_{13}H_{9}N_{2}, and it exhibits a unique arrangement of atoms that contributes to its reactivity and functionality in various applications.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its properties.
  • Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
  • Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions are crucial for synthesizing derivatives that may exhibit improved or novel properties .

Research indicates that compounds related to isoquinolines, including 3-Phenylisoquinoline-4-carbonitrile, possess significant biological activities. These include:

  • Antimicrobial Properties: Isoquinoline derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Neuroprotective Effects: There is evidence that isoquinoline derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

The biological activities of 3-Phenylisoquinoline-4-carbonitrile make it a subject of interest in medicinal chemistry .

The synthesis of 3-Phenylisoquinoline-4-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods such as the Pictet-Spengler reaction or using transition metal catalysts.
  • Suzuki Coupling: This method can be employed to form carbon-carbon bonds between aryl halides and boronic acids, facilitating the introduction of the phenyl group.
  • Functional Group Transformations: Subsequent modifications can introduce the cyano group through nucleophilic substitution or other functionalization strategies.

These synthetic routes allow for the production of high-purity compounds suitable for further study .

3-Phenylisoquinoline-4-carbonitrile has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its derivatives are used in OLED technology due to their luminescent properties when complexed with metals such as iridium.
  • Pharmaceutical Development: The compound's biological activities make it a candidate for drug development, particularly in treating infections and cancers.
  • Material Science: It is also explored in developing advanced materials with specific optical or electronic properties.

The versatility of this compound underscores its importance across multiple fields .

Interaction studies involving 3-Phenylisoquinoline-4-carbonitrile often focus on its binding affinity with various biological targets. These studies are crucial for understanding:

  • Mechanisms of Action: By elucidating how this compound interacts with enzymes or receptors, researchers can gain insights into its therapeutic potential.
  • Synergistic Effects: Investigating combinations with other drugs may reveal enhanced efficacy against diseases.

Such studies contribute significantly to drug discovery and development processes .

Several compounds share structural similarities with 3-Phenylisoquinoline-4-carbonitrile. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1-PhenylisoquinolineIsoquinoline structure with a phenyl groupKnown for luminescent properties
2-(4-Cyanophenyl)isoquinolineIsoquinoline with cyanophenyl substituentExhibits strong electron-withdrawing effects
3-CyanoisoquinolineIsoquinoline with a cyano group at position 3Potentially more reactive than 3-phenyl derivative
PhenylquinolineIsoquinoline structure with phenyl substituentDisplays diverse biological activities

These compounds highlight the uniqueness of 3-Phenylisoquinoline-4-carbonitrile through its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity .

XLogP3

3.5

Wikipedia

3-Phenylisoquinoline-4-carbonitrile

Dates

Last modified: 02-18-2024

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